4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride
Description
4-(Aminomethyl)-4-methyloxolan-2-one hydrochloride is a heterocyclic organic compound featuring a tetrahydrofuran (oxolane) backbone substituted with a methyl group and an aminomethyl moiety, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol (CAS: EN300-27701048) .
Properties
IUPAC Name |
4-(aminomethyl)-4-methyloxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-7)2-5(8)9-4-6;/h2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKDXHDJOOGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride typically involves the reaction of 4-methyloxolan-2-one with aminomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted oxolane derivatives.
Scientific Research Applications
4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methyloxolan-2-onehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-(Aminomethyl)-1,3-oxazolidin-2-one Hydrochloride
- Molecular Formula : C₄H₉ClN₂O₂
- Molecular Weight : 152.58 g/mol (CAS: 1803589-70-9) .
- Key Differences: Ring System: Replaces the oxolane (tetrahydrofuran) ring with an oxazolidinone ring, introducing an additional nitrogen atom in the five-membered ring. Substituents: Lacks the 4-methyl group present in the oxolane derivative, reducing steric hindrance.
rac-2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethan-1-amine Hydrochloride
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Ring System | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| 4-(Aminomethyl)-4-methyloxolan-2-one HCl | 165.62 | Oxolane (THF) | Ketone, Aminomethyl, HCl | Moderate in polar solvents |
| 4-(Aminomethyl)-1,3-oxazolidin-2-one HCl | 152.58 | Oxazolidinone | Amine, Ketone, HCl | High in polar solvents |
| rac-2-[(2R,3R)-Dimethylcyclopropyl]ethylamine HCl | ~150 (estimated) | Cyclopropane | Primary amine, HCl | Low to moderate |
Notes:
- The oxolane derivative’s methyl group may reduce aqueous solubility compared to the oxazolidinone analogue.
- Cyclopropane-based hydrochlorides exhibit lower polarity due to the absence of oxygen atoms in the ring .
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